Nabilone

Catalog No.
S536559
CAS No.
51022-71-0
M.F
C24H36O3
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nabilone

CAS Number

51022-71-0

Product Name

Nabilone

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1

InChI Key

GECBBEABIDMGGL-RTBURBONSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O

Solubility

4.93e-04 g/L

Synonyms

Cesamet, Lilly 109514, LY 109514, nabilone, nabilone, (6aR-trans)-isomer, nabilone, (6aS-trans)-isomer, nabilone, (cis-(+-))-isomer, nabilone, (trans-(+-))-isomer

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=O)CC[C@H]3C(OC2=C1)(C)C)O

Description

The exact mass of the compound Nabilone is 372.2664 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chemotherapy-Induced Nausea and Vomiting (CINV)

Nabilone's most established use is for treating CINV. Multiple studies have demonstrated its effectiveness in reducing nausea and vomiting in patients undergoing chemotherapy [National Institutes of Health (.gov) . The drug acts on the body's endocannabinoid system, which plays a role in regulating nausea and vomiting [National Institutes of Health (.gov) . Nabilone is approved by the US Food and Drug Administration (FDA) and Health Canada for this specific use [National Institutes of Health (.gov) .

Chronic Pain Management

Research on nabilone for chronic pain management shows mixed results. Studies have investigated its effectiveness in conditions like multiple sclerosis (MS), fibromyalgia (FMS), and musculoskeletal (MSK) pain [National Institutes of Health (.gov) . While some studies suggest potential benefits, others haven't found significant pain relief compared to placebo [National Institutes of Health (.gov) . More research is needed to determine the efficacy of nabilone for chronic pain.

Post-Traumatic Stress Disorder (PTSD) Nightmares

Emerging research suggests nabilone might be helpful in managing nightmares associated with PTSD. Studies conducted in Canada, including a randomized controlled trial, showed promising results for reducing the frequency and severity of nightmares in patients with PTSD [Journal of Military and Veteran Health . Nabilone is currently used off-label in Canada for this purpose, but further investigation is needed for wider adoption.

Nabilone is a synthetic cannabinoid, chemically similar to tetrahydrocannabinol, the primary psychoactive component of the Cannabis plant. It is primarily used as an antiemetic for patients undergoing chemotherapy and as an adjunct treatment for neuropathic pain. Nabilone acts as a partial agonist at cannabinoid receptors in the central nervous system, particularly the CB1 and CB2 receptors, influencing various physiological processes such as appetite, mood, and pain perception . Its chemical formula is C24H36O3, with a molecular weight of approximately 372.55 g/mol .

Nabilone undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes. The metabolic pathways include oxidation to produce hydroxylic and carboxylic analogs, as well as stereospecific enzymatic reduction of its 9-keto moiety to yield various metabolites. The elimination of nabilone occurs mainly through feces (approximately 67%) and urine (about 22%), with a plasma half-life of around 2 hours for nabilone and about 35 hours for its metabolites .

Nabilone exhibits significant biological activity, particularly in its role as an antiemetic. It has been shown to effectively reduce nausea and vomiting associated with chemotherapy, especially in patients who have not responded adequately to traditional antiemetics like serotonin receptor antagonists. Additionally, nabilone has demonstrated efficacy in treating conditions such as fibromyalgia and inflammatory bowel disease . Its psychoactive effects can include euphoria, sedation, and alterations in mood and cognition due to its interaction with cannabinoid receptors .

The synthesis of nabilone involves several steps starting from readily available precursors. The process typically includes:

  • Formation of the Dibenzo[b,d]pyran Framework: This involves cyclization reactions that create the core structure.
  • Functionalization: Subsequent reactions introduce hydroxyl groups and other functional groups necessary for biological activity.
  • Resolution: Since nabilone is a racemic mixture of two isomers, resolution techniques may be employed to isolate the desired enantiomer for therapeutic use.

These synthetic routes often require careful control of reaction conditions to ensure high yields and purity .

Nabilone is primarily utilized in medical settings for:

  • Chemotherapy-Induced Nausea and Vomiting: It is effective for patients who have not found relief with standard treatments.
  • Neuropathic Pain Management: Nabilone can serve as an adjunct therapy for chronic pain conditions.
  • Appetite Stimulation: Particularly beneficial for patients suffering from cachexia or significant weight loss due to chronic illness such as HIV/AIDS .

Nabilone interacts with various medications primarily through its metabolic pathways involving cytochrome P450 enzymes. While it does not significantly inhibit major P450 isoforms such as CYP1A2 or CYP3A4 at therapeutic concentrations, caution is advised when co-administering with other drugs metabolized by these enzymes due to potential alterations in drug metabolism . Adverse effects may include sedation, dizziness, and changes in mood or cognition, necessitating careful monitoring during treatment .

Nabilone shares similarities with several other cannabinoids but possesses unique characteristics that differentiate it:

Compound NameStructure SimilarityPrimary UseUnique Features
TetrahydrocannabinolHighPsychoactive effectsNaturally occurring in Cannabis
DronabinolHighAnti-nauseaApproved for similar indications; natural THC
CannabidiolModerateAnti-inflammatoryNon-psychoactive; different receptor interactions
RimonabantModerateAppetite suppressionCB1 receptor antagonist; weight management

Nabilone's unique properties stem from its specific pharmacokinetic profile and efficacy in treating chemotherapy-induced nausea compared to these similar compounds. Its synthetic nature allows for consistent dosing and reduced variability seen with plant-derived cannabinoids .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

372.26644501 g/mol

Monoisotopic Mass

372.26644501 g/mol

Heavy Atom Count

27

LogP

6.8
6.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2N4O9L084N

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nabilone is indicated for the treatment of the nausea and vomiting associated with cancer chemotherapy in patients who have failed to respond adequately to conventional antiemetic treatments. This restriction is required because a substantial proportion of any group of patients treated with Nabilone can be expected to experience disturbing psychotomimetic reactions not observed with other antiemetic agents.
FDA Label

Livertox Summary

Nabilone is an orally available cannabinoid agonist that is used to treat chemotherapy induced nausea and vomiting and to stimulate appetite, particularly in patients with wasting disease or cachexia. Nabilone is associated with a minimal rate of serum enzyme elevations during therapy and has not been linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Gastrointestinal Agents

Pharmacology

Nabilone is a cannabinoid with therapeutic uses. It is an analog of dronabinol (also known as tetrahydrocannabinol or THC), the psychoactive ingredient in cannabis. Although structurally distinct from THC, nabilone mimics THC's structure and pharmacological activity through weak partial agonist activity at Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors, however it is considered to be twice as active as Δ⁹-THC.
Nabilone is a synthetic cannabinoid and dibenzopyrane derivative with anti-emetic activity. Although the mechanism of action has not been fully elucidated yet, it has been suggested that nabilone is a highly selective and strong agonist for the cannabinoid receptors CB1 and CB2, both of which are coupled to Gi/o proteins. The CB1 receptors are expressed predominantly in central and peripheral neurons and receptor stimulation has been implicated in the reduction of chemotherapy-induced nausea.

MeSH Pharmacological Classification

Antiemetics

ATC Code

A - Alimentary tract and metabolism
A04 - Antiemetics and antinauseants
A04A - Antiemetics and antinauseants
A04AD - Other antiemetics
A04AD11 - Nabilone

Mechanism of Action

Nabilone is an orally active synthetic cannabinoid which, like other cannabinoids, has complex effects on the central nervous system (CNS). It has been suggested that the antiemetic effect of nabilone is caused by interaction with the cannabinoid receptor system, i.e., the CB (1) receptor, which is a component of the endocannabinoid system of the body. The endocannabinoid system is widely distributed throughout the central and peripheral nervous system (via the Cannabinoid Receptors CB1 and CB2) and plays a role in many physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle among many others. CB1 receptors are found in both the central and peripheral nervous system, and are most abundant in the hippocampus and amygdala, which are the areas of the brain responsible for short-term memory storage and emotional regulation. CB2 receptors are mainly located in the peripheral nervous system and can be found on lymphoid tissue where they are involved in regulation of immune function.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cannabinoid
CNR [HSA:1268 1269] [KO:K04277 K04278]

Pictograms

Irritant

Irritant

Other CAS

51022-71-0

Absorption Distribution and Excretion

Nabilone appears to be completely absorbed from the human gastrointestinal tract when administered orally. Following oral administration of a 2 mg dose of radiolabeled nabilone, peak plasma concentrations of approximately 2 ng/mL nabilone and 10 ng equivalents/mL total radioactivity are achieved within 2.0 hours.
The route and rate of the elimination of nabilone and its metabolites are similar to those observed with other cannabinoids, including delta-9-THC (dronabinol). When nabilone is administered intravenously, the drug and its metabolites are eliminated mainly in the feces (approximately 67%) and to a lesser extent in the urine (approximately 22%) within 7 days. Of the 67% recovered from the feces, 5% corresponded to the parent compound and 16% to its carbinol metabolite. Following oral administration about 60% of nabilone and its metabolites were recovered in the feces and about 24% in urine. Therefore, it appears that the major excretory pathway is the biliary system.
The apparent volume of distribution of nabilone is about 12.5 L/kg.

Metabolism Metabolites

Hepatic. Two metabolic pathways have been suggested. The major pathway probably involves the direct oxidation of Nabilone to produce hydroxylic and carboxylic analogues. These compounds are thought to account for the remaining plasma radioactivity when carbinol metabolites have been extracted.

Wikipedia

Nabilone
Acryloyl_chloride

Biological Half Life

The plasma half-life (T1/2) values for nabilone and total radioactivity of identified and unidentified metabolites are about 2 and 35 hours, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-02-18
1: Tsang CC, Giudice MG. Nabilone for the Management of Pain. Pharmacotherapy. 2016 Mar;36(3):273-86. doi: 10.1002/phar.1709. Epub 2016 Feb 29. Review. PubMed PMID: 26923810.
2: Long-term Nabilone Use: A Review of the Clinical Effectiveness and Safety [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2015 Oct 16. Available from http://www.ncbi.nlm.nih.gov/books/NBK326830/ PubMed PMID: 26561692.
3: Nabilone for Non-chemotherapy Associated Nausea and Weight Loss due to Medical Conditions: A Review of the Clinical Effectiveness and Guidelines [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2014 Sep 12. Available from http://www.ncbi.nlm.nih.gov/books/NBK253668/ PubMed PMID: 25411664.
4: Ware MA, St Arnaud-Trempe E. The abuse potential of the synthetic cannabinoid nabilone. Addiction. 2010 Mar;105(3):494-503. doi: 10.1111/j.1360-0443.2009.02776.x. Review. PubMed PMID: 20402993.
5: Ward A, Holmes B. Nabilone. A preliminary review of its pharmacological properties and therapeutic use. Drugs. 1985 Aug;30(2):127-44. Review. PubMed PMID: 2863127.
6: Davis MP. Oral nabilone capsules in the treatment of chemotherapy-induced nausea and vomiting and pain. Expert Opin Investig Drugs. 2008 Jan;17(1):85-95. Review. PubMed PMID: 18095921.
7: Nabilone (Cesamet) for chemotherapy-induced nausea and vomiting. Med Lett Drugs Ther. 2006 Dec 4;48(1249/1250):103-4. Review. PubMed PMID: 17149361.

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